Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 2,3-dimethoxyphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dimethoxyphenyl moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperazine derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
- Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the dimethoxyphenyl moiety, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other piperazine derivatives and may contribute to its specific applications in scientific research.
Properties
Molecular Formula |
C17H26N2O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-10-9-18-11-13(19)12-7-6-8-14(21-4)15(12)22-5/h6-8,13,18H,9-11H2,1-5H3 |
InChI Key |
MDYSNLCINXRXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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